Elacestrant-d4 is the stable, deuterium-labeled analog of Elacestrant, an oral selective estrogen receptor degrader (SERD).[1][2] While Elacestrant is investigated for therapeutic applications, Elacestrant-d4's primary role is as a high-purity internal standard (IS) in sensitive analytical methods. Its chemical structure is identical to the parent compound, except for the substitution of four hydrogen atoms with deuterium.[2] This isotopic labeling makes it indispensable for achieving accurate and reproducible quantification of Elacestrant in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
In quantitative mass spectrometry, substituting Elacestrant-d4 with its unlabeled counterpart, Elacestrant, is not feasible. The purpose of an internal standard is to provide a distinct signal that the mass spectrometer can differentiate from the analyte while behaving identically during sample preparation and analysis.[5][6] Using unlabeled Elacestrant would result in indistinguishable mass signals, making it impossible to correct for critical experimental variations such as matrix effects, sample extraction losses, or instrument drift.[3][7] This correction is essential for achieving the accuracy, precision, and reliability required for pharmacokinetic studies and regulated bioanalysis.[4] Therefore, for any quantitative LC-MS/MS assay of Elacestrant, the deuterated standard is a mandatory, non-interchangeable procurement.
Elacestrant-d4 is designed for definitive differentiation from the unlabeled analyte in mass spectrometry. In validated bioanalytical methods, Elacestrant is monitored using the mass transition m/z 459.35 → 268.15. Concurrently, Elacestrant-d4 is monitored using the distinct transition m/z 463.35 → 272.23.[8] This +4 Da mass difference ensures zero cross-signal interference, allowing the internal standard to accurately normalize the analyte signal for precise quantification.[4]
| Evidence Dimension | Mass-to-charge ratio (m/z) of precursor and product ions |
| Target Compound Data | m/z 463.35 → 272.23 |
| Comparator Or Baseline | Elacestrant (unlabeled): m/z 459.35 → 268.15 |
| Quantified Difference | +4.00 Da (Precursor Ion); +4.08 Da (Product Ion) |
| Conditions | Validated LC-MS/MS method in positive electrospray ionization (ESI+) mode for human plasma, urine, and CSF samples.[8] |
This mass separation is the fundamental property that allows Elacestrant-d4 to serve as a reliable internal standard, making accurate quantification possible.
The use of a stable isotope-labeled internal standard like Elacestrant-d4 is considered the gold standard for correcting variability in LC-MS/MS bioanalysis.[9] Because it shares identical physicochemical properties with Elacestrant, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement from complex biological matrices.[4][6] By normalizing the analyte response to the internal standard response, methods achieve high accuracy and precision, with validated assays showing cumulative bias within 3.3% to 4.5% and precision (CV) of ≤ 5.3%.[10]
| Evidence Dimension | Assay Accuracy and Precision |
| Target Compound Data | Use of Elacestrant-d4 enables assay bias of 3.3-4.5% and precision ≤ 5.3% CV. |
| Comparator Or Baseline | Methods without a co-eluting stable isotope-labeled internal standard, which are susceptible to uncorrected matrix effects and procedural errors leading to lower accuracy and precision.[5][7] |
| Quantified Difference | Improves quantitative accuracy by actively correcting for analytical variability. |
| Conditions | Validated bioanalytical method for Elacestrant in human K3-EDTA plasma.[10] |
Procuring this standard is essential for developing robust, reproducible, and validatable analytical methods that meet regulatory standards for clinical and preclinical research.
For accurately determining key PK parameters of Elacestrant, such as half-life, Cmax, and bioavailability in plasma, urine, or cerebrospinal fluid. The use of Elacestrant-d4 as an internal standard is a prerequisite for developing a validated bioanalytical method suitable for regulatory submission.[8][10]
In research settings requiring the precise measurement of Elacestrant concentrations in patient samples to study exposure-response relationships. Elacestrant-d4 ensures the reliability of quantification needed to correlate drug levels with efficacy or toxicity.[9]
To quantify the parent drug (Elacestrant) accurately when studying its metabolism by enzymes like CYP3A4 or assessing the impact of co-administered drugs.[11] Elacestrant-d4 allows for robust measurement of the parent compound, free from interference from metabolites or other substances.